molecular formula C12H17NS B13258046 N-(3-ethylphenyl)thiolan-3-amine

N-(3-ethylphenyl)thiolan-3-amine

Cat. No.: B13258046
M. Wt: 207.34 g/mol
InChI Key: RRTWKDNFWUZEGT-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)thiolan-3-amine is an organic compound with the molecular formula C12H17NS It is characterized by the presence of a thiolane ring attached to an amine group and a 3-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)thiolan-3-amine typically involves the reaction of 3-ethylphenylamine with thiolane derivatives under controlled conditions. One common method is the nucleophilic substitution reaction where 3-ethylphenylamine reacts with a thiolane derivative in the presence of a base, such as sodium hydride, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)thiolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

N-(3-ethylphenyl)thiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)thiolan-3-amine
  • N-(3-propylphenyl)thiolan-3-amine
  • N-(3-isopropylphenyl)thiolan-3-amine

Uniqueness

N-(3-ethylphenyl)thiolan-3-amine is unique due to the presence of the 3-ethylphenyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-(3-ethylphenyl)thiolan-3-amine

InChI

InChI=1S/C12H17NS/c1-2-10-4-3-5-11(8-10)13-12-6-7-14-9-12/h3-5,8,12-13H,2,6-7,9H2,1H3

InChI Key

RRTWKDNFWUZEGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC2CCSC2

Origin of Product

United States

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